molecular formula C18H19BrN2O4 B5124643 ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate

Cat. No.: B5124643
M. Wt: 407.3 g/mol
InChI Key: FXJPMTMYNBTOCU-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, a cyano group, and a bromo-methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4/c1-4-13-16(18(22)24-5-2)15(11(9-20)17(21)25-13)10-6-7-14(23-3)12(19)8-10/h6-8,15H,4-5,21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJPMTMYNBTOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OC)Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyran ring through a cyclization reaction. The introduction of the bromo-methoxyphenyl group is achieved via a substitution reaction, where a suitable bromo-methoxyphenyl precursor reacts with the pyran intermediate. The cyano group is introduced through a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce other functional groups within the molecule.

    Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The cyano group and the bromo-methoxyphenyl moiety are key functional groups that contribute to its activity by facilitating binding to target molecules and influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate can be compared to other compounds with similar structures, such as:

    Ethyl 6-amino-4-(4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate: Lacks the bromo group, which may affect its reactivity and biological activity.

    Ethyl 6-amino-4-(3-bromo-4-hydroxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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